Hippuric acid-13C6

Description

Properties

IUPAC Name |

2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-QJBUZINDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hippuric acid-13C6 for Researchers and Drug Development Professionals

Introduction

Hippuric acid-13C6 is the isotopically labeled form of hippuric acid (N-benzoylglycine), where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in various scientific disciplines, particularly in metabolomics, drug metabolism studies, and clinical diagnostics. Its primary application is as an internal standard for the accurate quantification of endogenous hippuric acid in biological matrices using mass spectrometry-based techniques.[1] Hippuric acid itself is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine.[2]

This guide provides a comprehensive overview of this compound, its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its chemical structure.

Core Properties and Chemical Structure

This compound is a white to off-white solid with a molecular formula of C3 13C6H9NO3.[3] Its molecular weight is approximately 185.13 g/mol .[3][4] The isotopic enrichment of the 13C atoms is typically high, often ≥99%, ensuring minimal interference from the unlabeled analogue.[5][6]

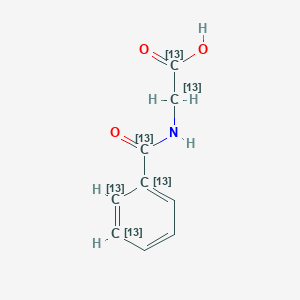

Chemical Structure of this compound

Caption: 2D structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C3 13C6H9NO3 | [3] |

| Molecular Weight | 185.13 g/mol | [3][4] |

| Exact Mass | 185.07837216 Da | [4] |

| CAS Number | 1163160-18-6 | [3][4] |

| Appearance | White to Off-White Solid | |

| Isotopic Purity | ≥99.0% | [5][6] |

| Chemical Purity (HPLC) | ≥95.0% | [5] |

Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS

This protocol details the use of this compound as a surrogate standard for the quantitative analysis of endogenous hippuric acid in urine samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Materials and Reagents

-

This compound (Internal Standard)

-

Hippuric acid (for calibration standards)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Urine samples

-

Polypropylene tubes

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol.

-

Hippuric acid Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of hippuric acid in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the hippuric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should encompass the expected levels of hippuric acid in the urine samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) with the same solvent as the calibration standards.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a polypropylene tube, add a specific volume of urine (e.g., 100 µL).

-

Add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL this compound) to each urine sample, calibration standard, and quality control sample.

-

Precipitate proteins by adding a larger volume of a solvent like acetonitrile (e.g., 300 µL).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate hippuric acid from other matrix components. For example, start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hippuric acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 77.0

-

This compound: Precursor ion (m/z) 184.1 → Product ion (m/z) 83.0

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

-

Data Analysis

-

Integrate the peak areas for both hippuric acid and this compound in each chromatogram.

-

Calculate the peak area ratio of hippuric acid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the hippuric acid calibration standards.

-

Determine the concentration of hippuric acid in the urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Caption: Workflow for quantifying hippuric acid in urine.

Mass Spectrometry Fragmentation

In negative ion mode ESI-MS/MS, this compound undergoes fragmentation primarily through the cleavage of the amide bond. The precursor ion ([M-H]⁻) at m/z 184.1 loses the glycine portion, resulting in the formation of the benzoyl-13C6 fragment ion at m/z 83.0. This characteristic fragmentation provides high selectivity for the MRM-based quantification. A similar fragmentation pattern is observed for the unlabeled hippuric acid, with the precursor ion at m/z 178.1 fragmenting to the benzoyl ion at m/z 77.0.

Signaling Pathway (Illustrative)

While this compound itself is not directly involved in signaling pathways, its unlabeled counterpart, hippuric acid, has been shown to be a uremic toxin that can influence cellular processes. The following diagram illustrates a simplified, hypothetical relationship where the quantification of hippuric acid (using this compound) can provide insights into metabolic dysregulation.

Caption: Quantifying hippuric acid to study metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hippuric acid - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]

- 4. This compound | C9H9NO3 | CID 155891745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hippuric acid-(phenyl-13C6) analytical standard | 1163160-18-6 [sigmaaldrich.com]

- 6. GLYCINE, N-BENZOYL (HIPPURIC ACID) | Eurisotop [eurisotop.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Hippuric Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hippuric acid-¹³C₆ (Benzoylglycine-¹³C₆), an isotopically labeled metabolite of benzoic acid. This document details the prevalent synthetic methodology, purification protocols, and analytical techniques for quality assessment, designed to support researchers in metabolic studies, clinical testing, and drug development.

Synthesis of Hippuric Acid-¹³C₆

The most common and efficient method for synthesizing Hippuric acid-¹³C₆ is the Schotten-Baumann reaction. This reaction involves the acylation of glycine with benzoyl chloride-¹³C₆ in an aqueous alkaline solution. The ¹³C₆-labeled benzene ring in the benzoyl chloride serves as the isotopic tracer in the final product.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of glycine on the carbonyl carbon of benzoyl chloride-¹³C₆. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of unlabeled hippuric acid and is suitable for the preparation of its ¹³C₆-labeled analog.[1][2]

Materials:

-

Glycine

-

Benzoyl chloride-¹³C₆ (isotopic purity ≥ 99%)

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a conical flask, dissolve glycine in a 10% NaOH solution. The molar ratio of NaOH to glycine should be approximately 2:1.

-

In a well-ventilated fume hood, add benzoyl chloride-¹³C₆ to the glycine solution in portions while vigorously shaking the flask. The molar ratio of glycine to benzoyl chloride-¹³C₆ should be approximately 1:1.1.

-

Continue shaking until the smell of benzoyl chloride has disappeared, indicating the completion of the reaction. The flask may become warm.

-

Transfer the reaction mixture to a beaker containing crushed ice.

-

Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper.

-

A white crystalline precipitate of Hippuric acid-¹³C₆ will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold deionized water to remove any remaining salts.

-

Dry the crude product in an oven at a temperature below the melting point (e.g., 80-100°C).

Purification of Hippuric Acid-¹³C₆

The crude Hippuric acid-¹³C₆ can be purified by recrystallization to remove unreacted starting materials and byproducts, primarily benzoic acid-¹³C₆.

Purification Workflow

References

An In-depth Technical Guide to Hippuric acid-13C6 as a Stable Isotope-Labeled Standard

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount for robust and reproducible results. In the realm of metabolomics and clinical diagnostics, stable isotope-labeled internal standards are indispensable tools for achieving analytical accuracy, particularly in mass spectrometry-based methods. This guide provides a comprehensive overview of Hippuric acid-13C6, a crucial standard for the quantification of endogenous hippuric acid.

Hippuric acid, a glycine conjugate of benzoic acid, is a significant metabolite found in urine, with its levels influenced by diet, gut microbiota, and exposure to certain aromatic compounds.[1][2] Consequently, its accurate measurement is vital in various research areas, including toxicology, disease biomarker discovery, and pharmacokinetic studies.[2][3] this compound serves as an ideal internal standard for these applications due to its chemical identity with the endogenous analyte, differing only in its isotopic composition.[4][5][6] This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects as the unlabeled hippuric acid, thereby enabling precise quantification through isotope dilution mass spectrometry.[7]

Physicochemical Properties and Specifications

This compound is synthesized with six carbon-13 isotopes in the benzene ring of the benzoyl group.[8] This labeling provides a distinct mass shift of +6 Da compared to the natural isotope, allowing for clear differentiation in mass spectrometric analysis. Key specifications for commercially available this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | N-(Benzoyl-1,2,3,4,5,6-13C6)-glycine, Benzoylglycine-13C6 | [8][9] |

| CAS Number | 1163160-18-6 | [8] |

| Molecular Formula | ¹³C₆C₃H₉NO₃ | [8] |

| Molecular Weight | ~185.08 g/mol | [8] |

| Isotopic Purity | Typically ≥99% | [4][5][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Methanol | [9] |

Synthesis of this compound

The synthesis of this compound generally follows the well-established Schotten-Baumann reaction, a method used for the synthesis of amides from amines and acid chlorides.[1] In this case, the synthesis involves the acylation of glycine with 13C6-labeled benzoyl chloride.

The logical workflow for the synthesis is depicted below:

The process typically involves dissolving glycine in an aqueous basic solution, followed by the addition of 13C6-benzoyl chloride.[10][11] The mixture is vigorously stirred until the reaction is complete. Subsequent acidification precipitates the crude this compound, which is then purified by recrystallization.[10][12]

Application in Quantitative Mass Spectrometry

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous hippuric acid in biological matrices such as urine and plasma.[3][13][14]

General Experimental Workflow

The general workflow for using this compound as an internal standard in a typical quantitative metabolomics experiment is outlined below.

Detailed Experimental Protocol: LC-MS/MS Quantification in Urine

The following protocol is a representative example for the quantification of hippuric acid in urine using this compound as a surrogate standard.[13][14]

1. Preparation of Standards and Quality Controls (QCs):

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol).

-

Calibration standards are prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., water or a synthetic urine matrix).

-

QC samples are prepared at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

Urine samples are thawed and centrifuged to remove particulates.

-

A small aliquot of the urine supernatant is diluted with the internal standard solution (containing a known concentration of this compound and another internal standard like L-Phenylalanine-ring-D5 for monitoring injection consistency).[13][14]

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative ionization mode is often preferred for hippuric acid.[13]

MRM Transitions for Hippuric Acid and its Labeled Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Hippuric Acid | 178.0 | 77.0 | Negative | [13] |

| This compound | 184.0 | 83.0 | Negative | Derived |

4. Data Analysis and Quantification:

-

The peak areas of the analyte (hippuric acid) and the internal standard (this compound) are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.

-

The concentration of hippuric acid in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.[14]

Method Validation Parameters

A robust analytical method using this compound should be validated according to established guidelines. Key validation parameters from a published study are summarized below.[13][14]

| Parameter | Typical Range/Value |

| Calibration Range | 0.25 - 250 µg/mL |

| Regression Model | Weighted (1/x) quadratic |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Stability | Assessed for freeze-thaw cycles and room temperature storage |

Signaling Pathway and Metabolic Context

Hippuric acid is formed in the liver and kidneys through the conjugation of benzoic acid with glycine.[1] Benzoic acid itself can be derived from dietary polyphenols through the action of gut microbiota.[9] The accurate measurement of hippuric acid using its stable isotope-labeled standard can therefore provide insights into metabolic pathways related to gut microbiome function, diet, and xenobiotic metabolism.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. otsuka.co.jp [otsuka.co.jp]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. globalconference.info [globalconference.info]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Hippuric Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Hippuric acid-13C6, a stable isotope-labeled derivative of hippuric acid. This document details its chemical properties, synthesis, and applications in research, with a focus on its use as an internal standard for quantitative analysis and as a metabolic tracer. Detailed experimental protocols for its use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with relevant quantitative data and visualizations of key biological pathways. The CAS number for this compound is 1163160-18-6.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1163160-18-6 | [1] |

| Molecular Formula | ¹³C₆C₃H₉NO₃ | N/A |

| Molecular Weight | 185.13 g/mol | N/A |

| Synonyms | N-(Benzoyl-1,2,3,4,5,6-13C6)glycine, Benzoylglycine-13C6 | N/A |

| Isotopic Purity | 99 atom % ¹³C | |

| Appearance | Solid | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with a ¹³C-labeled benzoyl chloride.[2] A commercially available precursor, Benzoyl chloride-(phenyl-13C6), can be utilized for this purpose.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard methods for the synthesis of hippuric acid.

Materials:

-

Glycine

-

Benzoyl chloride-(phenyl-13C6) (99 atom % ¹³C)

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Dissolution of Glycine: Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a flask.

-

Acylation: Cool the flask in an ice bath. Add Benzoyl chloride-(phenyl-13C6) dropwise to the glycine solution while stirring vigorously. The temperature should be maintained below 5°C.

-

Reaction Completion: Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: Recrystallize the crude product from hot water to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Applications in Research

This compound serves as a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies.

Quantification of Hippuric Acid using LC-MS/MS with this compound as an Internal Standard

Hippuric acid is an important metabolite reflecting gut microbiome activity and renal function. Due to its endogenous presence, a stable isotope-labeled internal standard like this compound is essential for accurate quantification in biological matrices such as urine.[3][4]

The following protocol outlines a method for the simultaneous determination of hippuric and benzoic acids in monkey urine.[4]

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Prepare a working internal standard solution of this compound in a suitable solvent (e.g., methanol/water).

-

Add a small volume of the internal standard solution to each urine sample.

-

Dilute the samples with deionized water prior to injection.

LC-MS/MS Instrumentation and Conditions:

| Parameter | Specification |

| Liquid Chromatograph | Agilent 1100 series or equivalent |

| Mass Spectrometer | Sciex API 4000 triple quadrupole or equivalent |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode |

| Chromatographic Column | Thermo Hypersil Gold C18 (50 mm × 2.1 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Optimized for separation of hippuric acid and benzoic acid |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |

| Hippuric Acid | 178.1 | 134.1 |

| This compound | 184.1 | 140.1 |

| Benzoic Acid | 121.0 | 77.0 |

Quantitative Data:

The method was validated for the determination of hippuric acid in the range of 0.25–250 µg/mL in monkey urine.[4]

| Parameter | Hippuric Acid | Benzoic Acid |

| Linear Range | 0.25 - 250 µg/mL | 0.1 - 100 µg/mL |

| Regression | Weighted (1/x) quadratic | Weighted (1/x) quadratic |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

Metabolic Tracer Studies using NMR Spectroscopy

¹³C-labeled compounds, including precursors to this compound, are utilized as tracers to study metabolic pathways in vivo.[5] ¹³C NMR spectroscopy allows for the non-invasive tracking of the labeled carbon atoms as they are incorporated into various metabolites. This approach is particularly useful for assessing liver function by monitoring the conversion of ¹³C-labeled benzoic acid to ¹³C-labeled hippuric acid.[5]

The following workflow describes a general procedure for a tracer study investigating the metabolism of a ¹³C-labeled precursor to hippuric acid.

Signaling Pathways of Interest

Hippuric acid has been implicated in modulating key cellular signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. While studies specifically using this compound to probe these pathways are emerging, understanding these pathways is crucial for researchers in this field.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[6][7]

NRF2 Signaling Pathway

The NRF2 pathway is a primary cellular defense mechanism against oxidative stress.[8]

References

- 1. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]

- 2. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hippuric acid test using 13C-labelling and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Genesis of Hippuric Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuric acid, a glycine conjugate of benzoic acid, is a significant metabolite in human physiology, reflecting dietary intake, gut microbial activity, and hepatic function. Its concentration in biological fluids is a valuable biomarker in clinical diagnostics, toxicological screening, and nutritional studies. This technical guide provides an in-depth exploration of the metabolic origins of hippuric acid in humans, detailing its biosynthetic pathways, the influence of the gut microbiome, and quantitative data on its physiological concentrations. Furthermore, this document outlines key experimental protocols for the accurate quantification of hippuric acid and presents visual representations of its metabolic journey.

Introduction

Hippuric acid (N-benzoylglycine) is a carboxylic acid first discovered in the urine of horses, hence its name derived from the Greek words hippos (horse) and ouron (urine)[1]. In humans, it is a normal constituent of urine and its levels can fluctuate based on various factors, most notably diet[2][3][4]. The formation of hippuric acid is a detoxification process, converting lipophilic benzoic acid into a more water-soluble compound that can be readily excreted by the kidneys[5]. This guide delves into the intricate metabolic pathways that lead to the synthesis of hippuric acid, with a particular focus on the interplay between host metabolism and the gut microbiota.

Metabolic Pathways of Hippuric Acid Biosynthesis

The primary pathway for hippuric acid synthesis in humans involves the conjugation of benzoic acid with the amino acid glycine. This process predominantly occurs in the mitochondria of the liver and, to a lesser extent, the kidneys[2][6]. The biosynthesis can be broken down into a two-step enzymatic reaction.

Enzymatic Synthesis

The synthesis of hippuric acid is a two-step enzymatic process that takes place within the mitochondrial matrix[7].

-

Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by benzoyl-CoA synthetase (benzoate-CoA ligase) and requires ATP for energy[8][9][10].

-

Glycine Conjugation: The newly formed benzoyl-CoA then reacts with glycine to form hippuric acid (benzoyl glycine) and releases CoA. This step is catalyzed by the enzyme glycine N-acyltransferase[8][11].

This enzymatic cascade is an essential detoxification pathway, not only for endogenous and dietary benzoic acid but also for xenobiotic carboxylic acids[9].

Precursors of Benzoic Acid

The availability of benzoic acid is the rate-limiting step for hippuric acid synthesis. Benzoic acid in the human body is derived from several sources:

-

Dietary Polyphenols: A major source of benzoic acid is the microbial metabolism of polyphenols found in fruits, vegetables, tea, and wine[2][3][12][13][14]. The gut microbiota plays a crucial role in breaking down complex polyphenols, such as flavonoids and phenolic acids, into simpler aromatic compounds, including benzoic acid[15][16][17]. These are then absorbed into the bloodstream and transported to the liver for conjugation.

-

Dietary Benzoates: Benzoic acid and its salts (e.g., sodium benzoate) are commonly used as food preservatives and are directly absorbed from the gastrointestinal tract[13][15].

-

Metabolism of Phenylalanine: The essential amino acid phenylalanine can be metabolized to benzoic acid through various pathways[2][15].

-

Toluene Exposure: Exposure to the industrial solvent toluene can lead to its metabolism to benzoic acid, which is then converted to hippuric acid. This makes urinary hippuric acid a biomarker for toluene exposure[2][18].

The Role of Gut Microbiota

The gut microbiome is a key player in the production of hippuric acid precursors[19][20]. The composition and metabolic activity of the gut microbiota can significantly influence the amount of benzoic acid produced from dietary polyphenols, and consequently, the levels of hippuric acid excreted in the urine[14][21]. Inter-individual variations in gut microbial populations can, therefore, lead to different hippuric acid profiles even with similar dietary intakes[22]. Studies have shown that germ-free animals excrete significantly lower levels of hippuric acid compared to those with a conventional gut microbiota, highlighting the essential role of these microorganisms[14].

Quantitative Data

The concentration of hippuric acid in biological fluids is a valuable indicator of dietary polyphenol intake, gut microbial activity, and exposure to certain xenobiotics. The following tables summarize the quantitative data for hippuric acid levels in human urine and plasma.

Table 1: Reference Values for Urinary Hippuric Acid in Healthy Adults

| Population/Study | N | Mean ± SD (g/g creatinine) | Median (g/g creatinine) | 95th Percentile (g/g creatinine) | Upper Reference Value (Mean + 2SD) (g/g creatinine) |

| Siqueira & Paiva (2002)[2][12] | 115 | 0.18 ± 0.10 | 0.15 | 0.36 | 0.38 |

| Siqueira & Paiva (2002) - Males[2] | 49 | 0.16 ± 0.10 | 0.13 | 0.33 | 0.36 |

| Siqueira & Paiva (2002) - Females[2] | 91 | 0.20 ± 0.09 | 0.19 | 0.37 | 0.38 |

| Siqueira & Paiva (2002) - 18-35 years[2] | 77 | 0.16 ± 0.09 | 0.15 | 0.35 | 0.34 |

| Siqueira & Paiva (2002) - 36-60 years[2] | 38 | 0.21 ± 0.10 | 0.20 | 0.37 | 0.41 |

Table 2: Plasma Hippuric Acid Concentrations in Healthy Adults

| Study | N | Concentration Range (µM) | Mean ± SD (µM) |

| Janssen et al. (1998)[23] | Healthy Subjects | 1.2 - 10.5 | - |

| De Simone et al. (2021) - Fit[24] | 124 | - | 3.67 µg/mL |

| De Simone et al. (2021) - Prefrail[24] | 59 | - | 3.04 µg/mL |

| De Simone et al. (2021) - Frail[24] | 81 | - | 2.71 µg/mL |

Experimental Protocols

Accurate quantification of hippuric acid is crucial for its use as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Collection and Preparation

-

Urine: For quantitative analysis, 24-hour urine collection is ideal to account for diurnal variations. For spot urine samples, concentrations are typically normalized to urinary creatinine to correct for dilution[25]. Samples should be stored at -20°C or lower until analysis.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C.

Protocol for Hippuric Acid Quantification in Urine by HPLC

This protocol is a generalized procedure based on common HPLC methods.

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any precipitate.

-

Dilute the supernatant 1:10 with the mobile phase.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 30:70 v/v, with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 228 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of hippuric acid of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of hippuric acid in the samples by interpolating their peak areas on the calibration curve.

-

Protocol for Hippuric Acid Quantification in Plasma by LC-MS/MS

This protocol provides a general outline for a sensitive and specific LC-MS/MS method.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated hippuric acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for hippuric acid and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of hippuric acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of hippuric acid in the samples based on the peak area ratio of the analyte to the internal standard.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to hippuric acid metabolism.

Caption: Metabolic pathway of hippuric acid synthesis in humans.

Caption: Experimental workflow for hippuric acid quantification.

Conclusion

The metabolic origin of hippuric acid is a complex interplay between dietary intake, gut microbial metabolism, and host enzymatic activity. As a sensitive biomarker, its accurate quantification is paramount for a wide range of research and clinical applications. This guide has provided a comprehensive overview of the biosynthesis of hippuric acid, underscored the critical role of the gut microbiota, presented key quantitative data, and detailed robust experimental protocols. The provided visualizations offer a clear summary of the metabolic pathways and analytical workflows. A thorough understanding of the factors influencing hippuric acid levels will continue to be essential for its effective application in the fields of nutrition, toxicology, and drug development.

References

- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. accp.com [accp.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdc.gov [cdc.gov]

- 11. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. doaj.org [doaj.org]

- 17. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 19. Uric Acid: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 20. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hippuric acid in 24-hour urine collections is a potential biomarker for fruit and vegetable consumption in healthy children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reliability of Urinary Excretion Rate Adjustment in Measurements of Hippuric Acid in Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Hippuric Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hippuric acid-13C6, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines the synthesis, analytical methodologies for determining isotopic enrichment, and relevant data interpretation.

Introduction to this compound

Hippuric acid (N-benzoylglycine) is a normal constituent of urine and a metabolite derived from the conjugation of benzoic acid and glycine.[1] Its stable isotope-labeled counterpart, this compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves as a valuable tool in scientific research. It is frequently used as a tracer to study metabolic pathways and as an internal standard for the accurate quantification of endogenous hippuric acid in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The precision of these studies is highly dependent on the isotopic purity and enrichment of the labeled standard.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of 13C6-labeled benzoic acid followed by its conjugation with glycine.

A common method for synthesizing hippuric acid is the Schotten-Baumann reaction, where benzoyl chloride is reacted with glycine in an alkaline solution.[4][5] For the synthesis of this compound, the starting material would be Benzoyl chloride-13C6.

Logical Flow of this compound Synthesis

Caption: A logical workflow for the synthesis of this compound.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for research. Isotopic purity refers to the proportion of the labeled compound that has the correct isotopic composition, while isotopic enrichment is the percentage of a specific isotope at a particular atomic position. These parameters are primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the degree of 13C incorporation can be accurately assessed.

Experimental Protocol for Isotopic Purity Analysis by LC-MS/MS:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to obtain a concentration suitable for the instrument's linear range.

-

Prepare a corresponding solution of unlabeled hippuric acid for comparison.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for carboxylic acids.

-

Scan Type: Full scan analysis to observe the entire isotopic cluster of the molecular ion.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To quantify specific isotopologues. For this compound, the [M-H]⁻ ion would be at m/z 184.07, while for the unlabeled compound it is at m/z 178.05.[6]

-

-

Data Analysis:

-

Acquire the mass spectrum of the molecular ion region for both the labeled and unlabeled hippuric acid.

-

For the unlabeled standard, determine the natural abundance of isotopes (M+1, M+2, etc.).

-

For this compound, observe the distribution of isotopologues (M+0 to M+6, where M is the mass of the fully 12C compound).

-

Calculate the isotopic enrichment by comparing the peak intensities of the different isotopologues, correcting for the natural isotopic abundance of all elements in the molecule.

-

Fragmentation Patterns:

In tandem mass spectrometry (MS/MS), the fragmentation patterns of labeled and unlabeled hippuric acid can provide further structural confirmation. A common fragmentation involves the loss of the glycine moiety.[7]

Workflow for Isotopic Purity Determination by Mass Spectrometry

Caption: A workflow for determining isotopic purity using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the isotopic labeling at specific atomic positions.

Experimental Protocol for Isotopic Enrichment Analysis by ¹³C NMR:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add an internal standard with a known concentration if quantitative analysis is required.

-

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton-decoupled ¹³C NMR experiment.

-

Parameters:

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei to ensure full relaxation for accurate quantification.

-

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the ¹³C-labeled carbons of the benzene ring and any unlabeled carbons.

-

The isotopic enrichment can be calculated by comparing the integral of the ¹³C signals to that of a known internal standard or by analyzing the relative intensities of satellite peaks in the ¹H NMR spectrum arising from ¹H-¹³C coupling.

-

Expected ¹³C NMR Chemical Shifts for Hippuric Acid (in H₂O):

| Carbon Atom | Chemical Shift (ppm) |

| C=O (amide) | ~173.16 |

| C=O (acid) | ~179.38 |

| CH₂ | ~46.58 |

| C (ipso) | ~134.81 |

| C (ortho) | ~129.80 |

| C (meta) | ~131.45 |

| C (para) | Not explicitly assigned in the reference, but expected in the aromatic region. |

For this compound, the signals for the aromatic carbons will be significantly enhanced.

Quantitative Data on Isotopic Purity and Enrichment

Commercial suppliers of this compound typically provide a certificate of analysis with data on isotopic purity.

Table of Isotopic Purity Data from Commercial Sources:

| Supplier | Product Number | Stated Isotopic Purity |

| Cambridge Isotope Laboratories, Inc. | CLM-10468 | 99% |

| Sigma-Aldrich | 1163160-18-6 | ≥99.0% |

Hypothetical Mass Isotopologue Distribution (MID) for this compound with 99% Isotopic Enrichment:

| Isotopologue | Mass Shift | Expected Abundance (%) |

| M+0 | 0 | < 0.1 |

| M+1 | 1 | < 0.1 |

| M+2 | 2 | < 0.1 |

| M+3 | 3 | < 0.2 |

| M+4 | 4 | < 0.5 |

| M+5 | 5 | ~1.0 |

| M+6 | 6 | > 98.0 |

Note: This is a hypothetical distribution for illustrative purposes. The actual distribution may vary depending on the synthesis and purification methods.

Conclusion

The determination of isotopic purity and enrichment of this compound is paramount for its effective use in research. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose, each providing complementary information. A thorough understanding of the synthesis and analytical methodologies ensures the quality and reliability of experimental data generated using this valuable stable isotope-labeled compound.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalconference.info [globalconference.info]

- 5. Hippuric acid - American Chemical Society [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scienceready.com.au [scienceready.com.au]

Navigating the Safe Use of Hippuric Acid-13C6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hippuric acid-13C6, a stable isotope-labeled form of the naturally occurring metabolite hippuric acid, serves as a critical tool in metabolic research, particularly in studies of liver function, renal clearance, and host-microbiome interactions. Its use as an internal standard and tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based-metabolomics allows for precise quantification and pathway analysis.[1][2] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound to ensure its safe and effective use in the laboratory.

Core Safety and Handling Protocols

While stable isotope labeling does not significantly alter the chemical properties of a molecule from a safety perspective, it is crucial to handle this compound with the same precautions as its unlabeled counterpart. The following guidelines are derived from safety data sheets (SDS) for hippuric acid.

GHS Hazard Classification

Hippuric acid is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 1): Causes serious eye damage.[1]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

The signal word for hippuric acid is "Danger" .[1][3]

Hazard and Precautionary Statements

A summary of the relevant H- and P-phrases is provided in the table below.

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H318 | Causes serious eye damage.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure when handling this compound.

| Control Measure | Specification |

| Engineering Controls | Use in a well-ventilated area, preferably in a laboratory fume hood to avoid dust formation and inhalation.[4][5] |

| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4][5] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4] |

| Skin and Body Protection | Wear impervious clothing, such as a lab coat, to prevent skin contact.[4] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are comparable to its unlabeled form, with a slight increase in molecular weight due to the isotopic labeling.

| Property | Value |

| Molecular Formula | C₃¹³C₆H₉NO₃[6] |

| Molecular Weight | 185.13 g/mol [1][6] |

| Appearance | White crystalline powder[2] |

| Melting Point | 187-188 °C (decomposes at ~240 °C)[7] |

| Solubility | Soluble in hot water and hot alcohol.[2] |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[4] |

Experimental Protocols and Applications

This compound is primarily utilized as a tracer to study metabolic pathways and as an internal standard for the quantification of endogenous hippuric acid.

General Experimental Workflow for in vivo Metabolic Studies

The following diagram illustrates a typical workflow for a metabolic study using this compound.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of this compound requires robust sample preparation to remove interfering matrix components.

Urine Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

Dilute the supernatant with a suitable solvent (e.g., water or a buffer) to minimize matrix effects.[8]

-

Add an internal standard if this compound is not being used as the internal standard itself.

-

Inject the diluted sample directly into the LC-MS/MS system.[2]

Host-Microbe Co-metabolism of Phenylalanine to Hippuric Acid

Recent research has elucidated a host-microbe co-metabolic pathway where dietary phenylalanine is converted to hippuric acid.[9] this compound can be used to trace this pathway.

Disposal Considerations

All waste materials containing this compound should be handled as chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Conclusion

This compound is a valuable tool for researchers in the fields of drug development and metabolic science. Adherence to the safety and handling guidelines outlined in this document is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes. By understanding its properties and potential hazards, researchers can confidently and effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of liver function by co-administration methodology using 13C-labelled benzoic acid and hippuric acid coupled with nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Hippuric Acid in Urine using Hippuric acid-13C6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of hippuric acid in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the endogenous nature of hippuric acid, a stable isotope-labeled internal standard, Hippuric acid-13C6, is employed to ensure accuracy and precision. The protocol outlines a simple "dilute-and-shoot" sample preparation procedure, minimizing matrix effects and enabling high-throughput analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable biomarker quantification in preclinical and clinical studies.

Introduction

Hippuric acid is a key metabolite that serves as a biomarker for exposure to toluene and can be indicative of certain metabolic processes. Accurate and precise quantification of hippuric acid in biological matrices such as urine is crucial for toxicological studies and clinical research. LC-MS/MS offers high selectivity and sensitivity for this purpose. However, as hippuric acid is an endogenous compound, traditional internal standards are not suitable. The use of a stable isotope-labeled analogue, this compound, which co-elutes with the analyte but is distinguishable by its mass, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the determination of hippuric acid in urine using this compound as an internal standard.

Experimental Workflow

Caption: Workflow for the quantification of hippuric acid in urine.

Materials and Reagents

-

Hippuric Acid (Analyte)

-

This compound (Internal Standard)[2]

-

HPLC Grade Water

-

HPLC Grade Methanol

-

Formic Acid

-

Control Urine (for calibration standards and quality controls)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[3][4]

-

Analytical column (e.g., C18)

-

Autosampler vials

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Protocols

Preparation of Stock and Working Solutions

-

Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hippuric acid in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the hippuric acid stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution.

Sample Preparation

A simple "dilute-and-shoot" method is employed to minimize sample preparation time and reduce matrix effects.[5][6]

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

-

Vortex the mixture for 30 seconds.

-

(Optional) Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | As required for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | As per instrument recommendation |

| Ion Spray Voltage | As per instrument recommendation |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Hippuric Acid | 178.1 | 134.1 |

| This compound | 184.1 | 140.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Calibration and Quantification

Calibration curves are generated by plotting the peak area ratio of hippuric acid to this compound against the concentration of the calibration standards. A weighted (1/x) linear or quadratic regression analysis is typically used.[3][4] The concentration of hippuric acid in the unknown samples is then calculated from the regression equation.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical method for the quantification of hippuric acid using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.25 - 250 µg/mL[3][4] |

| Regression Model | Weighted (1/x) Quadratic[3][4] |

| Correlation Coefficient (r²) | > 0.99[3][4] |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.75 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 200 | < 15 | < 15 | 85 - 115 |

Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Logical Relationship Diagram

Caption: Rationale for using this compound as an internal standard.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a reliable and high-throughput approach for the quantification of hippuric acid in urine. The simple sample preparation and the robustness of the method make it well-suited for routine analysis in various research and development settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality for this endogenous analyte.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]

- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Hippuric Acid in Urine using an Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hippuric acid (N-benzoylglycine) is a normal constituent of urine and a key metabolite. Its levels can fluctuate based on dietary intake of phenolic compounds (e.g., from fruits and wine), exposure to industrial solvents like toluene, and certain metabolic conditions.[1][2] Biochemically, hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][3] Accurate quantification of urinary hippuric acid is crucial for applications ranging from monitoring occupational exposure to industrial chemicals to investigating biomarkers for various diseases.[4][5]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hippuric acid in human urine. Due to the endogenous nature of hippuric acid, this protocol employs a stable isotope-labeled internal standard, Hippuric acid-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of Hippuric Acid Formation

Hippuric acid is formed from benzoic acid, which can be introduced to the body through diet or as a metabolite of other compounds. The process is a phase II conjugation reaction.

Caption: Metabolic pathway for the synthesis of hippuric acid.

Experimental Protocol

This protocol provides a detailed procedure for the sample preparation and LC-MS/MS analysis of hippuric acid in human urine.

Materials and Reagents

-

Hippuric Acid (analytical standard)

-

This compound (internal standard, IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

-

Human urine (drug-free, pooled for calibration standards and quality controls)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of hippuric acid in 50:50 (v/v) acetonitrile:water.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in 50:50 (v/v) acetonitrile:water.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 10 µg/mL.

-

-

Calibration Standards and Quality Controls (QCs):

-

Since hippuric acid is endogenous, calibration standards are prepared by spiking known amounts of a surrogate standard (in this case, the stable isotope-labeled this compound can be used if a suitable blank matrix is unavailable, though typically a different labeled compound would be used for the curve if the analyte itself is labeled). For this protocol, we assume the use of drug-free urine with a known low basal level of hippuric acid, and the standard addition method or use of a surrogate matrix may be required for full validation.

-

Prepare a series of calibration standards by spiking the hippuric acid stock solution into drug-free human urine to achieve final concentrations ranging from 0.25 to 250 µg/mL.[1][6]

-

Prepare QC samples in drug-free human urine at three concentration levels:

-

Low QC (LQC): 0.75 µg/mL

-

Medium QC (MQC): 75 µg/mL

-

High QC (HQC): 200 µg/mL

-

-

Sample Preparation

This protocol utilizes a simple "dilute and shoot" method, which is effective for reducing matrix effects in urine.[4]

-

Thaw frozen urine samples completely at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Transfer 50 µL of each urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 440 µL of LC-MS grade water and vortex for 5 seconds (this constitutes a 1:10 dilution).

-

Add 10 µL of the 10 µg/mL working internal standard solution (this compound) to each tube.

-

Vortex thoroughly for 10 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an HPLC vial with an insert for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard LC system capable of binary gradient elution |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI) |

| Polarity | Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Vaporizer Temperature | 400°C |

| Sheath Gas Flow | 35 (arbitrary units) |

| Aux Gas Flow | 10 (arbitrary units) |

| MRM Transitions | Compound |

| Hippuric Acid | |

| This compound (IS) |

Note: MS parameters such as gas flows and temperatures are instrument-specific and may require optimization.[7]

Experimental Workflow

The overall process from sample receipt to data analysis is summarized below.

Caption: Workflow for the quantitative analysis of hippuric acid.

Quantitative Data and Method Validation

The method was validated for linearity, accuracy, precision, and stability. Results are summarized below.

Linearity

The calibration curve was constructed by plotting the peak area ratio of hippuric acid to the internal standard against the nominal concentration. A weighted (1/x) quadratic regression was used for the curve fit.[1][6]

Table 3: Calibration Curve Parameters

| Parameter | Result |

| Calibration Range | 0.25 - 250 µg/mL |

| Regression Model | Weighted (1/x) Quadratic |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL |

| Upper Limit of Quantitation (ULOQ) | 250 µg/mL |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of the LQC, MQC, and HQC samples on three separate days.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LQC | 0.75 | ≤ 8.5% | -4.2% to 5.5% | ≤ 9.8% | -6.1% to 7.3% |

| MQC | 75 | ≤ 5.1% | -3.1% to 3.9% | ≤ 6.5% | -4.5% to 5.0% |

| HQC | 200 | ≤ 4.5% | -2.8% to 2.5% | ≤ 5.2% | -3.3% to 3.8% |

Stability

The stability of hippuric acid in human urine was assessed under various storage conditions using LQC and HQC samples.

Table 5: Stability Assessment

| Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw | 3 Cycles | 92% - 105% |

| Room Temperature | 24 hours | 94% - 103% |

| Autosampler (4°C) | 48 hours | 96% - 107% |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of hippuric acid in human urine. The use of a stable isotope-labeled internal standard (this compound) effectively mitigates matrix-associated variability, ensuring high-quality data. The simple sample preparation protocol and rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings.

References

- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hippuric acid-13C6 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Hippuric acid-13C6 in metabolomics research, complete with detailed protocols and data for its application as a surrogate standard in quantitative analysis and its potential role in metabolic flux analysis and biomarker discovery.

Introduction

Hippuric acid (N-benzoylglycine) is a key metabolite found in urine, originating from the breakdown of aromatic compounds derived from dietary polyphenols by the gut microbiome and subsequent conjugation with glycine in the liver.[1][2] Its levels can be indicative of gut microbiome health, dietary intake of plant-based foods, and liver function. This compound, a stable isotope-labeled version of hippuric acid, serves as an invaluable tool in metabolomics studies, enabling precise and accurate quantification of its endogenous counterpart and facilitating the investigation of metabolic pathways.

Application 1: Surrogate Standard for Accurate Quantification by LC-MS/MS

Due to the endogenous nature of hippuric acid in biological samples, the use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1][3] this compound is an ideal surrogate standard for this purpose.

Quantitative Data

A validated LC-MS/MS method for the simultaneous determination of hippuric and benzoic acids in monkey urine has been developed using this compound as a surrogate standard.[1][3] The key performance characteristics of this method are summarized below.

| Parameter | This compound | Reference |

| Linear Range | 0.25–250 µg/mL | [1][3] |

| Regression Model | Weighted (1/x) quadratic | [1][3] |

| Correlation Coefficient (r²) | >0.99 | [1][3] |

Table 1: Linearity of the LC-MS/MS Method

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=15) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |

| Low | 0.75 | 4.9 | 5.9 | -1.1 | -1.3 | [4] |

| Medium | 75 | 2.1 | 3.5 | -0.5 | -1.5 | [4] |

| High | 187.5 | 1.8 | 2.9 | -0.1 | -0.9 | [4] |

Table 2: Precision and Accuracy Data for this compound in Monkey Urine

Experimental Protocol: Quantification of Hippuric Acid in Urine

This protocol is adapted from a validated method for the analysis of hippuric acid in monkey urine by LC-MS/MS.[1][3]

1. Materials and Reagents:

-

This compound (surrogate standard)

-

l-Phenylalanine-ring-D5 (internal standard, ISTD)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Urine samples

-

Microcentrifuge tubes

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Standard Solution Preparation:

-

Prepare stock solutions of this compound and the internal standard (e.g., l-Phenylalanine-ring-D5) in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of this compound into blank urine. The concentration range should cover the expected levels of endogenous hippuric acid in the study samples (e.g., 0.25-250 µg/mL).[1][3]

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

For each sample, QC, and calibration standard, transfer a 50 µL aliquot to a microcentrifuge tube.

-

Add 50 µL of the internal standard solution to each tube.

-

Vortex briefly.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

-

Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for hippuric acid, this compound, and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the this compound standards against their known concentrations. A weighted (1/x) quadratic regression is often used.[1][3]

-